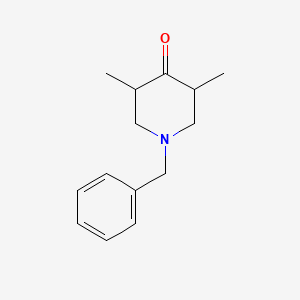

1-Benzyl-3,5-dimethylpiperidin-4-one

Beschreibung

Significance of Piperidin-4-one Scaffolds in Modern Chemical Research

The piperidin-4-one nucleus is a foundational heterocyclic scaffold that holds a position of considerable importance in contemporary chemical and pharmaceutical research. acs.org These six-membered nitrogen-containing rings are recognized as versatile intermediates and key structural motifs in a multitude of biologically active compounds. nih.govresearchgate.net The inherent reactivity of the ketone and the secondary amine (in the parent scaffold) allows for extensive chemical modifications, making them ideal starting points for the synthesis of complex molecular architectures. nih.gov

The significance of piperidin-4-one scaffolds is underscored by the broad spectrum of pharmacological activities their derivatives have been reported to possess. researchgate.net These include, but are not limited to, anticancer, anti-HIV, antimicrobial, analgesic, and central nervous system (CNS) modulatory properties. nih.govresearchgate.net The renewed interest in this nucleus has re-established its importance in medicinal chemistry, as the scaffold can be suitably modified to enhance receptor interactions and biological activities. nih.govresearchgate.net The piperidine (B6355638) ring is one of the most frequently used non-aromatic ring systems found in small molecule drugs, highlighting its pivotal role in drug design. ub.eduthieme-connect.com

Table 1: Reported Pharmacological Activities of Piperidin-4-one Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Compounds show toxicity against various cancer cell lines. | nih.govresearchgate.net |

| Anti-HIV | Derivatives have been identified with activity against the Human Immunodeficiency Virus. | nih.govresearchgate.net |

| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens. | researchgate.netbiomedpharmajournal.org |

| Antiviral | Activity against various viruses, serving as a template for new antiviral agents. | ub.edu |

| Analgesic | Certain derivatives exhibit pain-relieving properties. | researchgate.net |

| CNS Depressant | Compounds showing depressant effects on the central nervous system. | researchgate.net |

Overview of N-Benzylated Piperidin-4-one Derivatives in Organic and Medicinal Chemistry

The introduction of a benzyl (B1604629) group at the nitrogen atom of the piperidin-4-one ring gives rise to N-benzylated piperidin-4-one derivatives, a class of compounds with significant utility in both organic synthesis and medicinal chemistry. The N-benzyl group serves not only as a common protecting group for the piperidine nitrogen but also as a key pharmacophoric element that can influence the biological activity of the molecule. unisi.it

N-benzyl-4-piperidone, the parent compound for this class, is a crucial starting material and intermediate in the synthesis of numerous pharmaceuticals. guidechem.comcaymanchem.com It is instrumental in the production of potent synthetic opioids like fentanyl and its analogues. guidechem.comcaymanchem.com Furthermore, its derivatives are being explored for a wide range of therapeutic applications. For instance, N-benzyl-4-piperidone is a key intermediate in synthesizing menin inhibitors, which are under investigation for treating acute leukemia. chemicalbook.com Research has also demonstrated that derivatives of N-benzyl piperidin-4-one possess potent antimicrobial activities against fungi such as Aspergillus niger and bacteria like Escherichia coli. researchgate.net In the realm of virology, N-benzyl substituted piperidines have been identified as a promising scaffold for the design of influenza virus fusion inhibitors. ub.edu

The versatility of the N-benzylated piperidin-4-one scaffold is further demonstrated by its use in synthesizing ligands for various receptors, including dopamine (B1211576) D2 receptors, which are targets for antipsychotic medications. mdpi.com The synthesis of diverse libraries of N-benzylated piperidine derivatives is often achieved through robust chemical reactions like the Ugi four-component reaction, allowing for the creation of structurally complex molecules from simple starting materials. ub.edu

Current Research Landscape and Academic Relevance of 1-Benzyl-3,5-dimethylpiperidin-4-one

While extensive research has been published on the broader class of N-benzylated piperidin-4-ones, the specific compound This compound represents a more specialized area of academic interest. Its relevance lies in its potential as a chiral building block and a scaffold for creating molecules with specific stereochemical arrangements, which is crucial for biological activity. thieme-connect.comthieme-connect.com The presence of two methyl groups at the C3 and C5 positions introduces stereocenters, leading to different diastereomers (cis and trans), each with unique three-dimensional conformations.

The academic relevance of this compound is primarily as a synthetic intermediate for constructing more complex, biologically active molecules. The 3,5-dimethylpiperidine (B146706) structural motif is a valuable component in medicinal chemistry, used to build new drug candidates and active pharmaceutical ingredients (APIs). tuodaindus.com Derivatives containing this moiety are being investigated for their potential to inhibit enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease research. tuodaindus.com

Research on structurally related compounds highlights the academic interest in substituted N-benzyl piperidones. For example, studies on (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one have explored its crystal structure and intermolecular interactions, providing insight into the conformational properties of this class of compounds. nih.gov The synthesis and reactions of such derivatives are explored to create novel molecular frameworks. Although direct and extensive studies on this compound are not widely present in the literature, its role as a precursor to related compounds, such as (3R,4R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-ol, indicates its use in stereoselective synthesis. nih.gov The compound serves as a valuable template for medicinal chemists to investigate structure-activity relationships (SAR) by exploring how the specific substitution pattern influences biological efficacy and selectivity. unisi.it

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-3,5-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUYMZATYJQLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624246 | |

| Record name | 1-Benzyl-3,5-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-21-5 | |

| Record name | 1-Benzyl-3,5-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3,5-dimethylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 3,5 Dimethylpiperidin 4 One and Its Derivatives

Direct N-Benzylation Strategies

Direct N-benzylation strategies involve the introduction of the benzyl (B1604629) group onto a pre-existing 3,5-dimethylpiperidin-4-one (B13233893) core. These methods are often efficient and straightforward, providing a direct route to the target compound.

N-Alkylation through Benzyl Halides

A common and direct method for the synthesis of 1-benzyl-3,5-dimethylpiperidin-4-one is the N-alkylation of 3,5-dimethylpiperidin-4-one with a benzyl halide, such as benzyl bromide or benzyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction rate and yield.

In a typical procedure, 3,5-dimethylpiperidin-4-one is dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile. A base, commonly a tertiary amine like triethylamine (B128534) or an inorganic base such as potassium carbonate, is added to the mixture. Benzyl bromide is then added, and the reaction mixture is stirred, often with heating, to drive the reaction to completion. The general reaction is depicted below:

Reaction Scheme for N-Alkylation:

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by an aqueous workup to remove the salt byproduct and excess reagents, followed by extraction with an organic solvent and purification by chromatography or crystallization.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 3,5-dimethylpiperidin-4-one | Benzyl bromide | Triethylamine | Methanol | Reflux | High |

| 3,5-dimethylpiperidin-4-one | Benzyl chloride | Potassium carbonate | Acetonitrile | Room Temperature to Reflux | Moderate to High |

Mannich-Type Condensations for Piperidin-4-one Ring Formation

The Mannich reaction is a powerful and widely used method for the construction of the piperidin-4-one ring system. chemrevlett.com This one-pot, three-component condensation reaction involves an amine, an aldehyde, and a ketone with at least two α-hydrogens. nih.gov For the synthesis of this compound, benzylamine (B48309), acetaldehyde, and a suitable ketone are the key starting materials.

The reaction proceeds through the in-situ formation of an iminium ion from the condensation of benzylamine and acetaldehyde. This is followed by the nucleophilic attack of the enol or enolate of a ketone, leading to the formation of the piperidin-4-one ring. The reaction is often catalyzed by an acid.

A general representation of the Mannich condensation for the formation of substituted piperidin-4-ones is the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and a primary amine. chemrevlett.com For the specific target compound, a variation of this reaction would be employed.

| Amine | Aldehyde | Ketone Component | Catalyst | Product |

| Benzylamine | Acetaldehyde | Diethyl 3-oxopentanedioate | Acid | Diethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-2,6-dicarboxylate |

Subsequent hydrolysis and decarboxylation of the resulting dicarboxylate would yield the desired this compound.

Multi-Step Synthetic Pathways to the Piperidin-4-one Core

Multi-step synthetic pathways offer greater flexibility in the introduction of substituents and control of stereochemistry. These routes often involve the initial synthesis of a substituted piperidone precursor, which is then further modified to yield the target compound.

Preparation from Substituted Piperidone Precursors

This approach involves starting with a pre-existing piperidone ring and introducing the required substituents in a stepwise manner. For instance, 1-benzyl-4-piperidone can serve as a starting material, which can then be alkylated at the 3 and 5 positions. rsc.org

The alkylation is typically achieved by forming the enolate of the piperidone using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an alkyl halide, in this case, a methyl halide. The process would need to be performed sequentially to introduce the two methyl groups.

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Final Product |

| 1-Benzyl-4-piperidone | 1. LDA 2. Methyl iodide | 1. LDA 2. Methyl iodide | 1-Benzyl-3-methylpiperidin-4-one | This compound |

This method allows for the synthesis of various substituted piperidones by using different alkylating agents. rsc.org

Transformations from Related Nitrogen Heterocycles

Another versatile approach to the synthesis of the this compound core involves the chemical transformation of other nitrogen-containing heterocyclic compounds. A common precursor is a substituted pyridine.

Specifically, 3,5-dimethylpyridine (B147111) can be hydrogenated to yield 3,5-dimethylpiperidine (B146706). tuodaindus.com This reduction is typically carried out using a metal catalyst, such as ruthenium on carbon (Ru/C), under a hydrogen atmosphere. tuodaindus.com The resulting cis- and trans-isomers of 3,5-dimethylpiperidine can then be separated. tuodaindus.com

The separated 3,5-dimethylpiperidine can subsequently undergo N-benzylation, as described in section 2.1.1, to afford 1-benzyl-3,5-dimethylpiperidine. Finally, oxidation of the piperidine (B6355638) at the 4-position would yield the desired this compound.

| Precursor | Step 1 | Intermediate | Step 2 | Final Product |

| 3,5-Dimethylpyridine | Hydrogenation (e.g., H₂, Ru/C) | 3,5-Dimethylpiperidine | 1. N-Benzylation 2. Oxidation | This compound |

Stereoselective Synthetic Routes and Chiral Resolution Techniques

The biological activity of piperidin-4-one derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes and efficient chiral resolution techniques is of paramount importance. This compound exists as cis and trans diastereomers, and the cis diastereomer is chiral, existing as a pair of enantiomers, (3R,5S) and (3S,5R). cymitquimica.commolport.com

Stereoselective synthetic routes aim to control the formation of specific stereoisomers. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. For example, asymmetric Mannich reactions can be employed to set the stereocenters during the formation of the piperidine ring.

Once a racemic or diastereomeric mixture is obtained, chiral resolution techniques can be employed to separate the individual stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the separation of enantiomers of piperidine derivatives. nih.gov This method has been successfully applied to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, and a similar approach could be applied to this compound. oarjbp.com

| Method | Description | Application |

| Asymmetric Synthesis | Utilizes chiral starting materials, reagents, or catalysts to selectively produce one stereoisomer. | Direct synthesis of enantiomerically enriched (3R,5S)- or (3S,5R)-1-benzyl-3,5-dimethylpiperidin-4-one. |

| Chiral Resolution by HPLC | Separation of enantiomers from a racemic mixture using a chromatographic column containing a chiral stationary phase. | Isolation of pure (3R,5S) and (3S,5R) enantiomers of cis-1-benzyl-3,5-dimethylpiperidin-4-one. nih.govoarjbp.com |

| Diastereomeric Crystallization | Reaction of a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. | Separation of enantiomers of cis-1-benzyl-3,5-dimethylpiperidin-4-one. |

Synthesis of Functionalized Derivatives of this compound

The functionalization of the this compound core structure primarily involves reactions at the C4-carbonyl group. These modifications are key to creating a diverse library of analogues for further study.

The ketone at the 4-position of the piperidine ring is a versatile functional group that can be readily converted into a variety of derivatives. One of the most common modifications is the formation of oximes through reaction with hydroxylamine (B1172632) hydrochloride. This reaction is typically carried out by condensing the parent ketone with reagents like hydroxylamine hydrochloride, hydrazine (B178648) hydrochloride, or phenylhydrazine. researchgate.net For the parent compound, 1-benzyl-4-piperidone, the synthesis of its oxime is a well-established procedure. chemrevlett.com

The general reaction to form an oxime from a piperidin-4-one involves the condensation with hydroxylamine, typically in the presence of a base or in a suitable solvent system. This conversion transforms the carbonyl group into a C=N-OH functionality, which can significantly alter the molecule's electronic and steric properties.

Beyond oximation, the ketone can be converted into other derivatives such as hydrazones and semicarbazones. researchgate.net The synthesis of hydrazones is achieved by reacting the ketone with hydrazine or substituted hydrazines. nih.govnih.govepstem.net For instance, the reaction of a piperidone with a hydrazide in a suitable solvent yields the corresponding hydrazone derivative. These reactions expand the structural diversity of the piperidone scaffold.

The table below summarizes various ketone modifications performed on the parent N-benzyl piperidin-4-one, which serve as a model for the derivatization of its 3,5-dimethyl analogue.

| Reagent | Derivative Class | Resulting Functional Group |

| Hydroxylamine Hydrochloride | Oxime | >C=N-OH |

| Hydrazine Hydrochloride | Hydrazone | >C=N-NH2 |

| Phenylhydrazine | Phenylhydrazone | >C=N-NHPh |

| Semicarbazide | Semicarbazone | >C=N-NH-C(O)NH2 |

| Thiosemicarbazide | Thiosemicarbazone | >C=N-NH-C(S)NH2 |

This table illustrates common derivatizations of the carbonyl group in N-benzyl piperidin-4-ones. researchgate.net

The reduction of the C4-ketone to a hydroxyl group is a fundamental transformation in the synthesis of piperidine-based compounds, yielding the corresponding piperidin-4-ol analogues. dtic.mil This conversion introduces a new chiral center at the C4 position, leading to the formation of stereoisomers (cis and trans). The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). dtic.mil The reduction of this compound results in the formation of 1-benzyl-3,5-dimethylpiperidin-4-ol. The relative orientation of the methyl groups at the C3 and C5 positions influences the stereochemical course of the reduction, potentially favoring the formation of one diastereomer over the other. For example, specific stereoisomers such as (3R,4R,5S)-1-Benzyl-3,5-dimethylpiperidin-4-ol have been documented. nih.gov

The selection of the reducing agent can be critical for achieving high stereoselectivity. For instance, in related systems, the use of bulky reducing agents like L-Selectride has been shown to provide high diastereoselectivity in the reduction of substituted piperidones, following the Felkin-Anh model of stereoinduction. aalto.fi

The resulting piperidin-4-ol derivatives are valuable intermediates themselves, offering a hydroxyl group that can be further functionalized, for example, through esterification or etherification, to generate another level of molecular diversity.

| Starting Material | Product | Key Transformation |

| This compound | 1-Benzyl-3,5-dimethylpiperidin-4-ol | Ketone Reduction |

The this compound scaffold is a key building block for the creation of analog libraries used in structure-activity relationship (SAR) studies. nih.gov SAR studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can develop a deeper understanding of its mechanism of action and optimize its properties.

Derivatization strategies for generating analog libraries from this scaffold are diverse. Modifications can be introduced at several positions:

The N-benzyl group: The benzyl group can be replaced with other substituted aryl or alkyl groups to explore the impact of electronics and sterics at the nitrogen atom.

The piperidine ring: Further substitution on the carbon framework of the piperidine ring can be explored.

The C4-position: As discussed, the ketone can be converted into a variety of functional groups (oximes, hydrazones, alcohols), and these can be further elaborated. For example, the hydroxyl group of the corresponding piperidin-4-ol can be used as a handle for introducing new substituents.

An example of SAR studies on related compounds can be found in the development of acetylcholinesterase (AChE) inhibitors, where the 1-benzyl-4-piperidine moiety is a common structural motif. nih.gov In these studies, modifications to the benzyl group and the introduction of various substituents on the piperidine ring led to the discovery of potent and selective inhibitors. nih.gov The insights gained from such SAR studies are crucial for the rational design of new therapeutic agents.

Optimization and Scalability of Synthetic Protocols for Industrial and Academic Applications

For a chemical compound to be useful in industrial or large-scale academic applications, its synthesis must be efficient, cost-effective, and scalable. The synthesis of N-substituted-4-piperidones has been the subject of various optimization studies to meet these criteria. google.com

One common industrial route to N-benzyl-4-piperidone involves the condensation of benzylamine with ethyl acrylate, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. dtic.milgoogle.com While this method is established, it can suffer from drawbacks such as poor atom economy and the use of hazardous reagents like sodium metal. google.com

Alternative and more optimized approaches have been developed. For instance, a one-pot method has been described for the preparation of N-benzyl-4-piperidone from benzylamine and an acrylic ester, proceeding through addition, condensation, hydrolysis, and decarboxylation steps in a single reaction vessel. This approach simplifies the production process, improves yield, and reduces manufacturing costs. google.com

Another strategy involves the ring-closing reaction of a primary amine, such as benzylamine, with 1,5-dichloro-3-pentanone. google.com This method offers the advantage of mild reaction conditions and potentially higher yields, making it attractive for industrial production. The main challenge with this route can be the accessibility of the dichlorinated pentanone. acs.org

The optimization of reaction conditions, such as solvent, temperature, and catalyst, is crucial for maximizing yield and purity while minimizing waste and cost. The development of robust and scalable synthetic protocols is an ongoing area of research that is vital for the practical application of this compound and its derivatives in various fields.

Stereochemical and Conformational Analysis

Conformational Preferences of the Piperidine (B6355638) Ring in Solution and Solid State

The six-membered piperidine ring is analogous to cyclohexane (B81311) in its conformational behavior, with a strong preference for non-planar structures that minimize angular and torsional strain.

Adoption of Chair Conformation and Stereoisomeric Aspects

The piperidin-4-one ring system, in the absence of constraining structural features like double bonds within the ring, predominantly adopts a chair conformation. nih.govchemrevlett.com This conformation is the most stable arrangement for the saturated six-membered ring, as it effectively alleviates torsional strain by staggering adjacent C-H bonds and minimizes angle strain by maintaining near-tetrahedral bond angles. Both solid-state and solution-phase studies of closely related substituted N-benzyl piperidones confirm the prevalence of the chair form. researchgate.net

The presence of stereocenters at the C3 and C5 positions, where the methyl groups are located, gives rise to diastereomers: cis and trans. In the trans-isomer, the methyl groups are on opposite sides of the ring (one pointing 'up' and one 'down'), whereas in the cis-isomer, they are on the same side. Each of these diastereomers can exist as a pair of enantiomers. The specific stereoisomer has a profound impact on the stability of the resulting chair conformations.

Orientation of Substituents (e.g., Equatorial Disposition of Benzyl (B1604629) and Methyl Groups)

In a chair conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). To minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions, bulky substituents preferentially occupy the more spacious equatorial positions. libretexts.org

For 1-Benzyl-3,5-dimethylpiperidin-4-one, all three substituents—the N-benzyl group and the two C-methyl groups—are considered sterically demanding. Consequently, the most stable conformation is a chair form where these groups are all situated in equatorial orientations. researchgate.net Studies on analogous N-benzylated piperidones have confirmed through both NMR spectroscopy in solution and single-crystal X-ray diffraction in the solid state that the chair conformation with an equatorial orientation of all substituents is overwhelmingly preferred. chemrevlett.comresearchgate.net

The trans-diastereomer (e.g., (3R,5S) or (3S,5R)) can readily adopt a chair conformation where the N-benzyl group and both methyl groups at C3 and C5 are in equatorial positions. This diequatorial arrangement for the methyl groups represents the most stable possible conformation. In contrast, the cis-diastereomer would be forced to adopt a conformation with one methyl group in an equatorial position and the other in a less stable axial position, introducing significant 1,3-diaxial strain. spcmc.ac.in

| Isomer | Most Stable Conformation | Substituent Orientations | Relative Stability |

|---|---|---|---|

| trans-1-Benzyl-3,5-dimethylpiperidin-4-one | Chair | 1-Benzyl (equatorial), 3-Methyl (equatorial), 5-Methyl (equatorial) | High |

| cis-1-Benzyl-3,5-dimethylpiperidin-4-one | Chair | 1-Benzyl (equatorial), 3-Methyl (equatorial), 5-Methyl (axial) | Low |

Diastereomeric and Enantiomeric Considerations in Synthesis and Characterization

The synthesis of this compound can yield a mixture of stereoisomers, necessitating methods for their separation and characterization to understand their unique properties.

Separation and Elucidation of Diastereomers and Enantiomers

The synthesis of piperidinones often results in a mixture of diastereomers (cis and trans), which possess different physical and chemical properties. This difference allows for their separation using standard laboratory techniques. Fractional crystallization is a common method, where the diastereomers (often as their salts, such as hydrochlorides) are separated based on differences in solubility. cdnsciencepub.com Chromatographic techniques, such as column chromatography over silica (B1680970) gel, are also highly effective for separating diastereomers due to their differing polarities and interactions with the stationary phase. nih.gov

Once the diastereomers are isolated, each exists as a racemic mixture of two enantiomers. The separation of these enantiomers, known as chiral resolution, requires the use of chiral agents or methods. This can be achieved by forming diastereomeric salts with a chiral acid or base, followed by separation, or by using chiral chromatography.

Impact of Substituents on Configurational Stability and Conformational Dynamics

For the cis-isomer, the energy difference between the two possible chair forms (axial-equatorial vs. equatorial-axial for the methyl groups) is smaller, and the ring may exhibit more dynamic behavior. However, the conformation that places the larger substituent in the equatorial position is generally favored. libretexts.org Studies on related N-benzylated piperidones show that the introduction of the benzyl group does not alter the pre-existing configuration or conformation of the parent piperidinone but does influence the electronic environment, leading to observable changes in spectral data such as NMR chemical shifts. researchgate.net

Elucidation of Stereochemistry through Advanced Analytical Techniques

A definitive determination of the complex stereochemistry of this compound relies on modern analytical methods. These techniques provide detailed information about the connectivity, relative and absolute configuration, and conformational preferences of the molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for conformational analysis in solution. For piperidinones, the vicinal coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum are particularly informative. researchgate.net A large coupling constant (typically 10–13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller coupling constants (2–5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. The observation of large diaxial couplings for the protons at C2, C3, C5, and C6 in related compounds confirms a chair conformation with equatorial substituents. researchgate.net Two-dimensional NMR techniques (COSY, HSQC, HMBC) are used to assign all proton and carbon signals unambiguously. researchgate.net

Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact position of each atom. mdpi.com This technique provides unequivocal evidence of the molecular conformation (e.g., chair, boat), the relative configuration of substituents (cis or trans), and precise measurements of bond lengths and angles. nih.govresearchgate.net X-ray crystallography of analogous compounds has definitively confirmed the chair conformation and the equatorial disposition of substituents. researchgate.net

| Analytical Technique | Type of Information Obtained | Key Application for this compound |

|---|---|---|

| ¹H NMR Spectroscopy | Proton environment, connectivity, relative stereochemistry | Determining axial/equatorial positions of protons via coupling constants, confirming chair conformation in solution. |

| ¹³C NMR Spectroscopy | Carbon skeleton, chemical environment of carbons | Confirming the number of unique carbons and overall molecular structure. |

| 2D NMR (COSY, HSQC, etc.) | Detailed connectivity (H-H, C-H) | Unambiguous assignment of all proton and carbon signals. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure in the solid state | Definitive confirmation of conformation, configuration, bond lengths, and angles. |

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute configuration of chiral molecules and their precise three-dimensional structure in the solid state. While a specific XRD study for this compound was not found in a comprehensive search of available literature, extensive crystallographic work on closely related N-benzylpiperidin-4-one derivatives provides a clear and predictive model for its solid-state conformation.

Studies on analogous compounds, such as 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one, have consistently shown that the piperidin-4-one ring adopts a stable chair conformation. In this conformation, bulky substituents preferentially occupy equatorial positions to minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions. For the cis-isomer of this compound, this would mean a chair conformation where the C-3 and C-5 methyl groups are both in equatorial positions. The large N-benzyl group is also consistently found to adopt an equatorial orientation.

In other related structures, such as (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one, the introduction of sp² centers at C-3 and C-5 can distort the ring, leading to a sofa conformation. nih.gov However, for the saturated C-3 and C-5 centers in the title compound, a chair conformation remains the most probable arrangement.

The type of data obtained from an XRD analysis is illustrated in the table below, using data from a related N-benzylated piperidinone as an example. Such data allows for the precise calculation of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.156(2) |

| b (Å) | 11.002(2) |

| c (Å) | 11.348(4) |

| α (°) | 116.74(4) |

| β (°) | 100.81(3) |

| γ (°) | 100.17(3) |

| Volume (ų) | 1038.8(5) |

| Z (Molecules per unit cell) | 2 |

Data sourced from a study on 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. Through the analysis of chemical shifts, spin-spin coupling constants, and various 2D correlation experiments, the relative configuration and predominant conformation of this compound can be determined.

For piperidin-4-one systems, the piperidine ring generally exists in a chair conformation, which can undergo ring inversion. The presence and orientation of substituents influence the equilibrium between possible chair conformers.

Configurational Assignment (cis vs. trans)

The relative stereochemistry of the methyl groups at C-3 and C-5 can be established using ¹H NMR.

In the cis isomer , the molecule can adopt a chair conformation where both methyl groups occupy equatorial positions (diequatorial). This is a sterically favorable arrangement. The protons at C-3 and C-5 would therefore be in axial positions.

In the trans isomer , one methyl group must be axial and the other equatorial (axial-equatorial). This conformation is generally less stable due to the steric strain from the 1,3-diaxial interaction involving the axial methyl group.

Conformational Analysis via Coupling Constants

The key to conformational assignment lies in the analysis of the vicinal coupling constants (³J) between protons on adjacent carbons. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

A large coupling constant (³J ≈ 7–12 Hz ) is characteristic of a diaxial (Hₐₓ-Hₐₓ) interaction, corresponding to a dihedral angle of ~180°.

Smaller coupling constants (³J ≈ 2–5 Hz ) are observed for axial-equatorial (Hₐₓ-Hₑq) and equatorial-equatorial (Hₑq-Hₑq) interactions, where the dihedral angles are ~60°.

In the preferred diequatorial conformation of cis-1-Benzyl-3,5-dimethylpiperidin-4-one, the axial protons at C-3 and C-5 (H-3ₐₓ and H-5ₐₓ) would exhibit large diaxial couplings to the axial protons at C-2 and C-6 (H-2ₐₓ and H-6ₐₓ). Conversely, the couplings to the equatorial protons at C-2 and C-6 (H-2ₑq and H-6ₑq) would be small. This distinct pattern of coupling constants provides unambiguous evidence for the chair conformation and the equatorial orientation of the substituents.

1D and 2D NMR Techniques

¹H NMR: Provides information on chemical shifts and coupling constants, allowing for the initial assessment of the proton environment and ring conformation.

¹³C NMR: Identifies the number of unique carbon environments. The chemical shifts of the ring carbons can also be sensitive to the conformation.

COSY (Correlation Spectroscopy): A 2D experiment that maps ¹H-¹H coupling correlations, helping to identify adjacent protons and trace the spin systems within the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling unambiguous assignment of proton and carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. For instance, in the cis isomer, NOE correlations would be expected between the axial protons at C-3/C-5 and other axial protons on the same face of the ring.

The expected NMR data allows for a detailed picture of the molecule's structure in solution, complementing the solid-state information from XRD.

| Coupling Type | Dihedral Angle (approx.) | Typical J Value (Hz) | Significance |

|---|---|---|---|

| Axial-Axial (Jax,ax) | 180° | 7 - 12 | Confirms chair conformation and axial positions of protons. |

| Axial-Equatorial (Jax,eq) | 60° | 2 - 5 | Indicates an axial proton adjacent to an equatorial one. |

| Equatorial-Equatorial (Jeq,eq) | 60° | 2 - 5 | Indicates two adjacent equatorial protons. |

Reaction Chemistry and Mechanistic Studies

Reactivity of the Ketone Functionality (C4-oxo group)

The C4-oxo group is a primary site for a variety of chemical transformations, including nucleophilic additions and condensations, which allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Additions and Condensations

The electrophilic carbon atom of the C4-carbonyl group is susceptible to attack by various nucleophiles. A significant reaction in this class is the reduction of the ketone to the corresponding secondary alcohol, 1-benzyl-3,5-dimethylpiperidin-4-ol nih.gov. This transformation can be achieved using a range of reducing agents, affording the alcohol product which is also a valuable synthetic precursor smolecule.com.

Condensation reactions represent another key aspect of the ketone's reactivity. While the parent compound, N-benzyl-4-piperidone, readily undergoes condensation with aldehydes at the C3 and C5 positions to form benzylidene derivatives, the methyl groups in 1-benzyl-3,5-dimethylpiperidin-4-one sterically hinder this specific transformation nih.govnih.gov. However, the ketone can still react with other reagents. For instance, N-substituted-3,5-bis(arylidene)-4-piperidone derivatives have been synthesized and identified as potential cytotoxic agents nih.gov. The general mechanism for such condensations involves the nucleophilic attack of an amine on the carbonyl group, often facilitated by trace amounts of water which can catalyze proton transfer steps mdpi.com.

| Reaction Type | Reagent(s) | Product Type | Reference |

| Reduction | Hydride reducing agents | 1-Benzyl-3,5-dimethylpiperidin-4-ol | nih.govsmolecule.com |

| Condensation | Aromatic Aldehydes (on parent piperidone) | 3,5-Dibenzylidenepiperidin-4-one | nih.gov |

Electrophilic Reactions and Derivatization

The ketone functionality can be converted into other groups to facilitate further synthetic steps. For example, piperidin-4-ones can be transformed into their corresponding oxime derivatives chemrevlett.com. In a more complex transformation, the ketone can be derivatized to a tosylhydrazone, which can then undergo reactions like the Shapiro reaction. This sequence converts the ketone into a vinyl anion equivalent, enabling the formation of carbon-carbon bonds and the synthesis of unsaturated piperidine (B6355638) derivatives researchgate.net. Ozonolysis of related 4-methylenepiperidines, followed by a reductive workup, provides another route back to the 4-piperidone core, demonstrating the synthetic interchangeability of these functionalities acs.org.

Reactions at the Piperidine Nitrogen Atom (N1)

The tertiary nitrogen atom, bearing a benzyl (B1604629) group, is another reactive center in the molecule. Its reactivity is primarily focused on dealkylation to reveal the secondary amine, a crucial step in the synthesis of many pharmaceutical agents.

N-Alkylation and Acylation Reactions

While this compound is already N-substituted, related piperidinone structures demonstrate the capacity for further reaction at the nitrogen. For instance, N-propionyl and N-acryloyl derivatives of 3,5-dimethyl-2,6-diphenyl-piperidin-4-one have been synthesized, indicating that acylation of the piperidine nitrogen is a feasible transformation, typically occurring after removal of a protecting group like the benzyl group chemrevlett.com. Further alkylation of the N-benzyl group would result in the formation of a quaternary ammonium salt, though this is a less common transformation in synthetic pathways involving this scaffold.

N-Dealkylation Strategies

The removal of the N-benzyl group is a critical and frequently employed strategy in syntheses utilizing this scaffold. This deprotection step unmasks the secondary amine, which can then be functionalized with other substituents. The most common and effective method for N-debenzylation is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas google.comresearchgate.net. This method is generally clean and efficient.

Alternative, non-reductive methods have also been developed for cases where other functional groups in the molecule are sensitive to hydrogenation. One such method involves the use of potassium tert-butoxide in dimethyl sulfoxide (DMSO) with oxygen, which can efficiently cleave the N-benzyl bond on a variety of nitrogen-containing heterocycles researchgate.net.

| Method | Reagents | Key Features | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Common, efficient, reductive conditions | google.comresearchgate.net |

| Base-Promoted Oxidation | KOtBu, DMSO, O₂ | Non-reductive, useful for sensitive substrates | researchgate.net |

Reactivity of the Alkyl Substituents (C3, C5 Methyl Groups)

The methyl groups at the C3 and C5 positions are alpha to the carbonyl group, influencing the molecule's steric and electronic properties. The protons on the C3 and C5 carbons are acidic and can be removed by a strong base to form an enolate intermediate.

This enolate formation is a key step in the synthesis of this compound itself. For example, the methylation of 1-benzyl-3-methyl-piperidin-4-one involves the treatment with a strong base like lithium hexamethyldisilazide (LHMDS) to generate the enolate, which is then quenched with an electrophile such as iodomethane to introduce the second methyl group at the C5 position chemicalbook.com. This demonstrates the reactivity of the α-positions and their susceptibility to deprotonation and subsequent alkylation. Further reactions involving the enolate of the 3,5-dimethylated product could be envisioned for introducing other substituents, although this pathway is less commonly documented than the initial synthesis. The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been shown to be effective in generating reactive enolates from ketones for subsequent benzylation reactions rsc.org.

Exploration of Rearrangement Mechanisms within the Piperidin-4-one Scaffold

The rigid structure of the piperidin-4-one ring in this compound makes it an interesting subject for studying classical rearrangement reactions. These reactions can lead to significant alterations of the carbon skeleton, providing access to novel heterocyclic structures. Two such potential rearrangements are the Beckmann and Favorskii rearrangements.

Beckmann Rearrangement: The Beckmann rearrangement is a well-established acid-catalyzed conversion of an oxime to an N-substituted amide. chemistnotes.commasterorganicchemistry.com For this compound, this process would begin with the formation of the corresponding oxime at the C4 position. Subsequent treatment with an acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like phosphorus pentachloride, would initiate the rearrangement. chemistnotes.com

The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted 1,2-migration of one of the alpha-carbon groups to the electron-deficient nitrogen atom, with the group anti-periplanar to the leaving group preferentially migrating. alfa-chemistry.com In the case of the oxime of this compound, this would involve the migration of either the C3 or C5 carbon of the piperidine ring. This migration leads to the formation of a seven-membered ring, a caprolactam derivative. The stereochemistry of the oxime (syn or anti) would determine which of the two non-equivalent C-C bonds migrates, potentially leading to two different regioisomeric lactams.

Favorskii Rearrangement: The Favorskii rearrangement is the base-catalyzed rearrangement of an α-halo ketone to a carboxylic acid derivative, often resulting in a ring contraction for cyclic ketones. wikipedia.orgadichemistry.com To apply this to the this compound scaffold, an initial α-halogenation at the C3 or C5 position would be necessary.

The generally accepted mechanism involves the formation of a cyclopropanone intermediate. wikipedia.org A base would abstract an acidic α-proton from the carbon not bearing the halogen, forming an enolate. This enolate would then undergo intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic system containing a three-membered ring fused to the piperidine ring. Subsequent attack of a nucleophile (such as a hydroxide or alkoxide ion) on the carbonyl carbon of the cyclopropanone leads to the opening of the strained three-membered ring. This ring-opening is regioselective, typically occurring to form the more stable carbanion, which is then protonated to yield the final ring-contracted product, a substituted pyrrolidine carboxylic acid derivative. adichemistry.com

Catalytic Transformations and Their Applications in the Synthesis of Derivatives

Catalytic methods are paramount in the derivatization of the this compound scaffold, offering efficient and selective routes to a wide array of functionalized piperidines. These transformations are crucial for generating compounds with potential pharmaceutical applications.

Catalytic Hydrogenation and Reduction: The ketone functionality at the C4 position is a prime site for catalytic reduction. Asymmetric hydrogenation using chiral catalysts can produce enantiomerically pure forms of the corresponding alcohol, 1-Benzyl-3,5-dimethylpiperidin-4-ol. smolecule.com Rhodium-based catalysts, particularly those with chiral bisphosphine ligands, have proven effective in the asymmetric hydrogenation of related piperidine systems, achieving high enantioselectivity. smolecule.comdicp.ac.cn The diastereoselectivity of these reductions can be influenced by the choice of catalyst, solvent, and reaction conditions.

The following table summarizes various catalytic reduction methods applicable to the piperidin-4-one scaffold.

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (%) | Yield (%) |

| Rhodium-bisphosphine | Dihydropyridinone | Chiral Piperidine | 95-98 | 75-85 |

| Chiral Phosphoric Acid | Unsaturated Acetal | Chiral Piperidine | 85-95 | 62-87 |

| Rhodium Oxide (Rh₂O₃) | Functionalized Pyridines | Substituted Piperidines | - | High |

Data compiled from various sources discussing catalytic hydrogenation of piperidine precursors. smolecule.comrsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The piperidin-4-one scaffold can be further functionalized through palladium-catalyzed cross-coupling reactions. By converting the ketone to an enol triflate or by forming an enolate, the molecule can participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions. researchgate.netorganic-chemistry.orgrsc.org These reactions allow for the introduction of aryl, vinyl, or amino groups at the C3 or C5 position, significantly expanding the diversity of accessible derivatives. For instance, a palladium-catalyzed cross-coupling of an enolate derivative of this compound with an aryl halide could be employed to synthesize 3-aryl-substituted piperidin-4-ones. nih.govnih.gov

Condensation Reactions: The carbonyl group at C4 can also undergo condensation reactions with various reagents to form more complex heterocyclic systems. For example, reaction with hydrazines can yield pyrazole-fused piperidines, while condensation with hydroxylamine (B1172632) produces the oxime necessary for the Beckmann rearrangement. researchgate.net These reactions provide a gateway to a rich variety of fused and spirocyclic piperidine derivatives.

The table below provides an overview of representative catalytic transformations and their outcomes.

| Reaction Type | Catalyst/Reagent | Substrate Moiety | Resulting Derivative |

| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | Ketone | Chiral Alcohol |

| Reductive Amination | Reducing Agent/Amine | Ketone | Chiral Amine |

| Suzuki Coupling | Palladium Catalyst/Boronic Acid | Enol Triflate | Aryl-substituted Piperidine |

| Condensation | Hydrazine (B178648) | Ketone | Pyrazole-fused Piperidine |

The strategic application of these catalytic transformations enables the targeted synthesis of a wide range of derivatives of this compound, facilitating the exploration of their structure-activity relationships in various scientific fields.

Biological and Pharmacological Investigations of 1 Benzyl 3,5 Dimethylpiperidin 4 One and Its Derivatives

Pharmacological Profile and Receptor Interaction Studies

Derivatives of the 1-benzylpiperidin-4-one structure are known to interact with a variety of enzymes and receptors, which underpins their diverse pharmacological effects. clinmedkaz.org The unique ability of the piperidine (B6355638) ring to be combined with different molecular fragments allows for the creation of compounds that can target enzymes, receptors, transport systems, and ion channels. clinmedkaz.org

Research has shown that N-benzylpiperidine derivatives exhibit significant affinity for several key receptors in the central nervous system. Notably, they have been identified as potent ligands for sigma receptors (σR), including both the σ1 and σ2 subtypes. nih.govresearchgate.net Certain polyfunctionalized pyridines incorporating a 1-benzylpiperidine moiety have demonstrated high affinity for the σ1 receptor, with Ki values in the low nanomolar range, and exhibit high selectivity over the σ2 subtype. nih.gov The 1-benzylpiperidine fragment is a key pharmacophoric element for these interactions. researchgate.netnih.gov

Beyond sigma receptors, these compounds have been investigated for their effects on other neurological targets. Studies have revealed interactions with cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Furthermore, the benzoylpiperidine fragment, a structurally related motif, is crucial for the anchorage and orientation of ligands at serotonin 5-HT2A receptors. nih.gov Derivatives have also shown notable affinity for dopaminergic receptors, including D1, D2, and D4 subtypes. nih.gov

The table below summarizes the documented interactions of 1-benzylpiperidine-4-one derivatives with various biological targets.

| Target Class | Specific Target | Type of Interaction | Reference |

| Receptors | Sigma-1 Receptor (σ1R) | High-affinity binding, Agonism | nih.govnih.gov |

| Sigma-2 Receptor (σ2R) | Binding affinity | nih.govnih.gov | |

| Serotonin Receptor (5-HT2A) | Ligand binding/anchorage | nih.gov | |

| Dopamine (B1211576) Receptors (D1, D2, D4) | Binding affinity | nih.gov | |

| Enzymes | Acetylcholinesterase (AChE) | Inhibition | nih.gov |

| Butyrylcholinesterase (BuChE) | Inhibition | nih.gov | |

| Protein Kinases | Inhibition | smolecule.com |

The piperidine scaffold is a common feature in molecules designed to inhibit various enzymes. Two enzymes of significant therapeutic interest are Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) and AmpC β-lactamase.

InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and is the primary target for the frontline antitubercular drug isoniazid. nih.govnih.gov Direct inhibition of InhA is a promising strategy to overcome drug resistance mechanisms that involve the activation of prodrugs like isoniazid. nih.govnih.gov While various chemical classes, such as arylamides, are being explored as direct InhA inhibitors, specific studies detailing the inhibitory activity of 1-benzyl-3,5-dimethylpiperidin-4-one against this enzyme are not extensively documented in the current literature. nih.govmdpi.com

AmpC β-lactamase is an enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. nih.govnih.gov Inhibition of this enzyme could restore the efficacy of existing antibiotics. Research into AmpC β-lactamase inhibition often focuses on β-lactam-based compounds and other novel chemical structures. nih.gov Although piperidine derivatives are widely studied in medicinal chemistry, their specific role as inhibitors of AmpC β-lactamase has not been a primary focus in the available research.

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core structure influence its biological activity. For derivatives of this compound, SAR studies have provided critical insights into optimizing their pharmacological effects.

The biological efficacy of 1-benzylpiperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine and benzyl (B1604629) rings.

Linker Modifications: The length of the linker connecting the 1-benzylpiperidine moiety to other parts of a molecule can dramatically affect receptor affinity. For a series of σ1 receptor ligands, increasing the alkylamino linker length from a direct amino group (n=0) to a propylamino group (n=3) resulted in a significant increase in affinity for the hσ1R. nih.gov

Aryl Ring Substituents: Substituents on the aryl rings have a profound impact on activity. In a series of cytotoxic 3,5-bis(benzylidene)-4-piperidones, a quantitative structure-activity relationship (QSAR) study revealed that the placement of electron-releasing and hydrophilic substituents led to increased cytotoxic potency. mdpi.com Conversely, for certain σ1R ligands, a 4-hydroxylphenyl moiety was found to be detrimental to affinity. nih.gov

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can enhance potency. In a study of 1-benzylindoles, which share the N-benzyl motif, derivatives with a chlorine atom or a trifluoromethyl group at position 5 of the indole ring were the most effective inhibitors of cytosolic phospholipase A2α. nih.gov Similarly, a para-fluoro substituent on the benzyl ring of a dihydroisoquinoline-carboxamide analog resulted in the highest inhibitory activity against monoamine oxidase. nih.gov

The following table summarizes key SAR findings for derivatives containing the N-benzylpiperidine scaffold.

| Structural Modification | Position | Effect on Biological Activity | Target/Activity | Reference |

| Increased alkyl linker length (n=0 to n=3) | Between piperidine and pyridine ring | Increased affinity | Sigma-1 Receptor | nih.gov |

| Electron-releasing & hydrophilic groups | Aryl rings of benzylidene | Increased potency | Cytotoxicity | mdpi.com |

| 4-Hydroxylphenyl group | Benzyl ring | Decreased affinity | Sigma-1/2 Receptors | nih.gov |

| Chlorine or Trifluoromethyl group | Position 5 of indole ring (in 1-benzylindoles) | Increased potency | cPLA2α Inhibition | nih.gov |

| Para-Fluoro group | Benzyl ring | Increased inhibitory activity | MAO-A Inhibition | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity, as molecular recognition by enzymes and receptors is highly specific. The N-benzylpiperidin-4-one ring system typically adopts a stable chair conformation, with bulky substituents preferentially occupying equatorial positions to minimize steric hindrance, a feature confirmed by NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net

Observed Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for various therapeutic applications.

Antimicrobial Activity: Several N-benzyl piperidine-4-one derivatives have been synthesized and tested for their in vitro antibacterial and antifungal properties. researchgate.netbiomedpharmajournal.org Some compounds have shown potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net

Anticancer Activity: The piperidine scaffold is present in numerous molecules with cytotoxic properties. researchgate.net Derivatives such as 3,5-bis(benzylidene)-4-piperidones have been shown to be highly toxic to human malignant cells while being less toxic to non-malignant cells. mdpi.com The proposed mechanism for some of these compounds involves the activation of caspases, leading to apoptosis. mdpi.com

Central Nervous System (CNS) Activity: Due to their interaction with key neurological receptors, these compounds are of interest for treating CNS disorders. clinmedkaz.org Their high affinity for sigma receptors suggests potential applications in managing neuropathic pain and other neurological conditions. nih.gov Furthermore, their interaction with serotoninergic and dopaminergic receptors makes them relevant for the development of treatments for neuropsychiatric and neurodegenerative diseases. nih.gov

The diverse biological activities observed for this class of compounds are summarized below.

| Biological Activity | Description | Reference(s) |

| Antimicrobial | Exhibits inhibitory action against bacteria (E. coli) and fungi (A. niger). | researchgate.netbiomedpharmajournal.org |

| Anticancer | Shows selective cytotoxicity toward malignant cancer cell lines, inducing apoptosis. | mdpi.comresearchgate.net |

| CNS-related | Acts as a ligand for sigma, serotonin, and dopamine receptors, suggesting potential use in neuropathic pain and neuropsychiatric disorders. | clinmedkaz.orgnih.govnih.gov |

| Anti-inflammatory | Potential for use in inflammatory disorders through mechanisms like protein kinase inhibition. | smolecule.com |

| Antiarrhythmic | The general class of piperidine derivatives has shown potential as antiarrhythmic agents. | clinmedkaz.org |

In vitro Cytotoxicity and Antiproliferative Assays (e.g., against human cervical carcinoma cells (HeLa), IC50 Determination)

While specific cytotoxic data for this compound against human cervical carcinoma (HeLa) cells is not extensively documented in the reviewed literature, studies on structurally related piperidin-4-one derivatives have shown notable antiproliferative effects. For instance, a series of 3,5-bis(benzylidene)piperidin-4-ones, which share the core piperidin-4-one ring but with different substitutions, have been evaluated for their cytotoxicity against various cancer cell lines.

These studies indicate that the piperidin-4-one scaffold can be a promising framework for the development of novel cytotoxic agents. The presence of benzylidene groups at the 3 and 5 positions appears to contribute significantly to the cytotoxic potential of these molecules. However, without direct experimental data on this compound, its specific activity against HeLa cells remains to be determined.

No specific IC50 data for this compound against HeLa cells was found in the reviewed literature. The following table presents data for related 3,5-bis(benzylidene)-4-piperidone derivatives to illustrate the potential of this class of compounds.

| Compound Derivative | Test Cell Line | IC50 (µM) |

| 3,5-bis(benzylidene)-4-piperidone | Not Specified | Data Not Available |

| N-substituted-3,5-bis(benzylidene)-4-piperidone | Not Specified | Data Not Available |

Antimicrobial and Antifungal Evaluations

The N-benzyl piperidin-4-one scaffold has been a subject of interest in the search for new antimicrobial and antifungal agents. Research has shown that derivatives of this core structure exhibit potent activity against a range of pathogenic bacteria and fungi. researchgate.net

Studies on various N-benzyl piperidin-4-one derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown significant inhibitory activity against common pathogens like Escherichia coli and Staphylococcus aureus. researchgate.net The antimicrobial potency of these compounds is often influenced by the nature and position of substituents on the piperidine ring and the benzyl group.

In the realm of antifungal research, derivatives of N-benzyl piperidin-4-one have also shown promising results. They have been tested against various fungal strains, including Aspergillus niger and Candida albicans, and have exhibited considerable antifungal activity. researchgate.net The derivatization of the ketone at the 4-position, for instance into an oxime or thiosemicarbazone, has been shown to enhance the antifungal properties of these compounds. biomedpharmajournal.org

The following tables summarize the antimicrobial and antifungal activities of some N-benzyl piperidin-4-one derivatives. Note that these are for the general class of compounds and not specifically for this compound.

Table: Antibacterial Activity of N-Benzyl Piperidin-4-one Derivatives

| Derivative | Bacterial Strain | Activity |

|---|---|---|

| General N-benzyl piperidin-4-one derivative | Escherichia coli | Potent |

Table: Antifungal Activity of N-Benzyl Piperidin-4-one Derivatives

| Derivative | Fungal Strain | Activity |

|---|---|---|

| General N-benzyl piperidin-4-one derivative | Aspergillus niger | Potent |

Antioxidant Activity Assessment

The antioxidant potential of piperidine derivatives has been an area of active investigation. ajchem-a.com While specific studies focusing solely on the antioxidant properties of this compound are limited, the broader class of piperidin-4-one derivatives has been evaluated for its ability to scavenge free radicals.

Common assays used to determine antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gove3s-conferences.org These methods assess the ability of a compound to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. Research on various piperidine-containing compounds suggests that the presence of certain functional groups can impart significant antioxidant capacity. ajchem-a.com For instance, the introduction of hydroxyl or other electron-donating groups on the aromatic rings of the molecule can enhance its antioxidant potential.

Further research is necessary to specifically quantify the antioxidant activity of this compound and to understand the structure-activity relationships that govern the antioxidant properties of this particular class of compounds.

Mechanistic Investigations of Biological Actions (where applicable)

The precise mechanisms through which this compound and its derivatives exert their biological effects are not yet fully elucidated and appear to be multifaceted, depending on the specific biological activity observed.

For the observed antimicrobial and antifungal activities, it is hypothesized that these compounds may interfere with microbial cell wall synthesis or disrupt cell membrane integrity, common mechanisms for many heterocyclic antimicrobial agents. The lipophilic nature of the benzyl group could facilitate the passage of the molecule through the lipid-rich cell membranes of microorganisms.

In the context of potential cytotoxicity, piperidin-4-one derivatives might induce apoptosis in cancer cells through various signaling pathways. However, without specific mechanistic studies on this compound, these proposed mechanisms remain speculative and require experimental validation.

Further detailed mechanistic studies are essential to fully understand the molecular targets and pathways involved in the biological actions of this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Benzyl-3,5-dimethylpiperidin-4-one, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves condensation reactions between benzylamine derivatives and diketones, followed by cyclization. Key intermediates, such as benzyl-substituted pyrazoles or piperidinones, are validated using -NMR and -NMR spectroscopy to confirm regioselectivity and purity. For example, antiproliferative analogs of similar piperidinone derivatives were synthesized via Michael addition and characterized by mass spectrometry . Safety protocols during synthesis should follow guidelines for handling irritants (e.g., H315, H319 hazards) .

Q. How is the structural conformation of this compound characterized using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), and structures are solved using programs like SHELXS/SHELXD and refined with SHELXL . For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å) are common. ORTEP-3 or similar software generates thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adhere to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure:

- Skin contact : Wash with soap/water for ≥15 minutes .

- Eye contact : Rinse with water for 10–15 minutes and consult an ophthalmologist .

Toxicological data gaps exist, so assume acute toxicity until studies confirm otherwise .

Advanced Research Questions

Q. How can ring puckering analysis elucidate conformational flexibility in the piperidin-4-one core?

- Methodological Answer : Use Cremer-Pople parameters to quantify ring puckering. For a six-membered ring, calculate puckering amplitude () and phase angles (, ) from atomic coordinates. Computational tools (e.g., Gaussian, ORCA) can model energy barriers for chair ↔ boat transitions, while SC-XRD data validate equilibrium conformations . Symmetry-independent molecules in crystal structures (e.g., triclinic ) may reveal multiple puckering states .

Q. What computational strategies predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps, electrostatic potential surfaces, and Natural Bond Orbital (NBO) analysis. For example, 3,5-dimethylpiperidin-4-one derivatives showed electron-withdrawing effects at the carbonyl group, influencing antiproliferative activity . Molecular docking (AutoDock Vina) assesses binding affinities to biological targets like mTORC1 .

Q. How does this compound modulate autophagy pathways in cancer cells?

- Methodological Answer : Evaluate mTORC1 inhibition via Western blot (LC3-II accumulation) and immunofluorescence (abnormal autophagosome puncta). In MIA PaCa-2 cells, analogs reduced mTORC1 activity under starvation/refeed conditions, disrupting autophagic flux. IC values are determined via MTT assays, with metabolic stability assessed using liver microsomes .

Q. What non-covalent interactions dominate the crystal packing of this compound derivatives?

- Methodological Answer : SC-XRD reveals C–H···π interactions (e.g., between benzyl groups and aromatic rings) and van der Waals forces. For example, in (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one, centroid-to-centroid distances of 4.2 Å indicate π-stacking, while hydrogen bonds (e.g., N–H···O) stabilize dimeric assemblies . Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions .

Notes on Contradictions and Data Gaps

- Safety Data : While some SDS classify the compound as low-risk (H302 only), others highlight understudied toxicity (e.g., H335: respiratory irritation) . Assume worst-case handling until harmonized data emerge.

- Biological Activity : Antiproliferative effects are structure-dependent; substituent position (e.g., 3,5-dimethyl vs. 4-oxo) significantly impacts mTORC1 modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.